

Spectroscopic Profile of 4-Penten-1-OL: A Technical Guide

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Compound of Interest

Compound Name: 4-Penten-1-OL

Cat. No.: B013828

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This guide provides a comprehensive overview of the spectroscopic data for **4-penten-1-ol**, a versatile building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the molecule's spectroscopic correlations.

Molecular Structure and Spectroscopic Correlation

The structure of **4-penten-1-ol** contains a terminal double bond and a primary alcohol functional group. These features give rise to characteristic signals in its various spectra, which are summarized in the following diagram.

Caption: Correlation of **4-Penten-1-OL**'s structure with its key spectroscopic data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-penten-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for **4-Penten-1-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.82	ddt	1H	H-4
5.05 - 4.95	m	2H	H-5
3.64	t	2H	H-1
2.14	q	2H	H-3
1.67	p	2H	H-2
1.55	s	1H	-OH

Table 2: ^{13}C NMR Data for **4-Penten-1-ol**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
138.5	C-4
114.8	C-5
62.2	C-1
32.1	C-2
30.2	C-3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for **4-Penten-1-ol**

Wavenumber (cm ⁻¹)	Description	Functional Group
3330 (broad)	O-H stretch	Alcohol
3077	=C-H stretch	Alkene
2930, 2860	C-H stretch	Alkane
1642	C=C stretch	Alkene
1438	CH ₂ bend	Alkane
1058	C-O stretch	Primary Alcohol
993, 912	=C-H bend (out-of-plane)	Alkene

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for **4-Penten-1-ol**[\[2\]](#)[\[3\]](#)

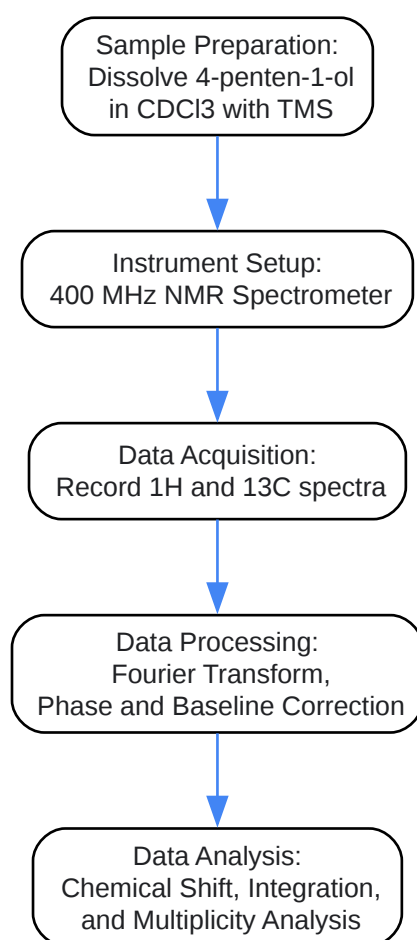
m/z	Relative Intensity (%)	Proposed Fragment
86	19.1	[M] ⁺ (Molecular Ion)
68	100.0	[M - H ₂ O] ⁺
67	91.3	[C ₅ H ₇] ⁺
57	32.8	[C ₄ H ₉] ⁺
55	39.3	[C ₄ H ₇] ⁺
44	48.6	[C ₂ H ₄ O] ⁺
41	49.7	[C ₃ H ₅] ⁺ (Allyl cation)
31	36.8	[CH ₂ OH] ⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following sections outline the general experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-penten-1-ol** was dissolved in deuterated chloroform (CDCl_3). The ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

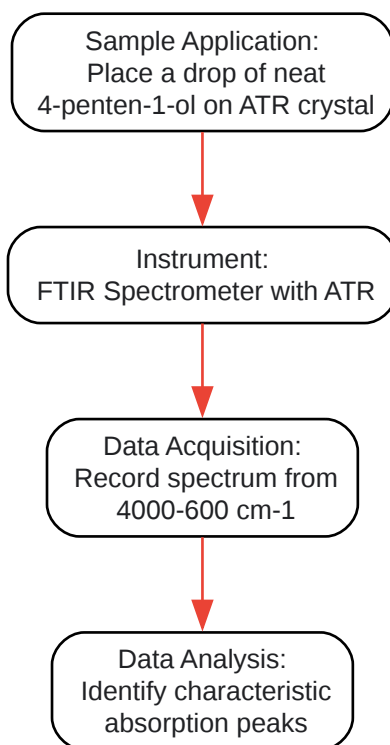


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Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of neat **4-penten-1-ol** was placed directly on the ATR crystal. The spectrum was recorded in the range of $4000\text{--}600\text{ cm}^{-1}$.

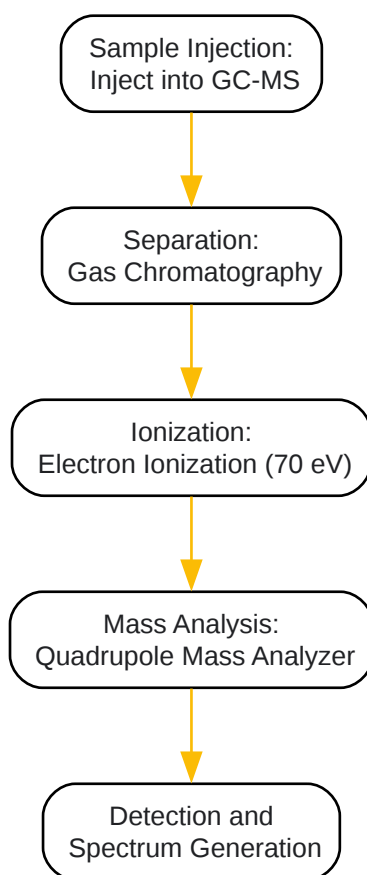


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Caption: General workflow for ATR-FTIR data acquisition and analysis.

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph-mass spectrometer (GC-MS). The sample was injected into the GC, where it was vaporized and separated. The separated components were then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions.^{[2][3]}



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Caption: General workflow for GC-MS data acquisition and analysis.

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References

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- 2. 4-Penten-1-ol(821-09-0) ¹H NMR [m.chemicalbook.com]
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